molecular formula C12H16N2OS B2522062 3-Cyclopropyl-6-(thian-4-yloxy)pyridazine CAS No. 2199132-78-8

3-Cyclopropyl-6-(thian-4-yloxy)pyridazine

Cat. No. B2522062
CAS RN: 2199132-78-8
M. Wt: 236.33
InChI Key: IIEBOIUWGFYUMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various pyridazine derivatives has been explored in several studies. For instance, the synthesis of thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material has been reported, where the starting compound was prepared by reacting 4-cyano-6-phenylpyridazine-3(2H)-thione with ethyl chloroacetate in the presence of sodium ethoxide . Another study describes the microwave-assisted synthesis of 3,6-di(pyridin-2-yl)pyridazines, which are known for their metal-coordinating ability, through inverse-electron-demand Diels-Alder reactions between acetylenes and 1,2,4,5-tetrazines . Additionally, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has been achieved by treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane .

Molecular Structure Analysis

The molecular structure of synthesized pyridazine derivatives has been elucidated using various spectroscopic techniques. For example, the structure of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine was confirmed by X-ray diffraction (XRD) technique, and its crystallization in the monoclinic crystal system with the space group P21/c was reported . Density functional theory (DFT) calculations and Hirshfeld surface analysis have also been performed to understand the intermolecular interactions and energy frameworks of the compound .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives has been explored in various chemical reactions. For instance, the cyclocondensation of 6-acetyl-4,7-dihydro-5-methyl-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine with hydroxylamine or hydrazine leads to the formation of new compounds with potential pharmacological activity . Intramolecular cycloaddition reactions of substituted pyridazines have also been studied, leading to the formation of xanthenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure and substituents. For example, the presence of a substituted phenoxy group at the 3-position of the pyridazine ring and an electron-withdrawing group at the para-position on the benzene ring were found to be essential for high herbicidal activity in a series of 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives . The HOMO-LUMO energy gap and global reactivity descriptor values of synthesized compounds have been determined to predict their reactivity .

Case Studies

Several case studies have been reported where synthesized pyridazine derivatives were evaluated for their biological activities. For instance, novel thieno[2,3-c]pyridazines were evaluated for their antibacterial activities . Another study synthesized a series of pyrazolo[1,5-b]pyridazines and identified them as selective cyclin-dependent kinase inhibitors with potential use in the treatment of solid tumors . Additionally, the herbicidal activities of novel pyridazine derivatives were evaluated through Spirodela polyrrhiza and greenhouse tests, with some compounds exhibiting excellent herbicidal activities .

Scientific Research Applications

Synthetic Applications and Methodologies

  • Donor-Acceptor Cyclopropanes in Cycloaddition Reactions : A study by Garve et al. demonstrated the use of donor-acceptor cyclopropanes reacted with hydrazonyl chlorides under Lewis acid catalysis to afford tetrahydropyridazines. This [3 + 3]-cycloaddition process facilitates the synthesis of diverse pyridazine derivatives, showcasing the utility of cyclopropyl-containing compounds in constructing complex heterocycles (Garve, Petzold, Jones, & Werz, 2016).
  • Microwave-Assisted Synthesis : The synthesis of 3,6-di(pyridin-2-yl)pyridazines, which exhibit metal-coordinating abilities forming gridlike metal complexes, was accelerated under microwave conditions. This method, presented by Hoogenboom, Moore, and Schubert, highlights the efficiency of microwave-assisted reactions in the synthesis of pyridazine derivatives (Hoogenboom, Moore, & Schubert, 2006).

Biological Applications

  • Antimicrobial and Anticancer Activities : Zaki, Sayed, and Elroby discussed the regioselectivity of 1,3-dipolar cycloadditions leading to the synthesis of pyrazolo[3,4-d]pyridazines among other compounds, showing significant antimicrobial, anti-inflammatory, and analgesic activities. This study underscores the potential of pyridazine derivatives in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).
  • Synthesis of Novel Heterocyclic Compounds : The work by Azab, Youssef, and El-Bordany explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, yielding pyran, pyridine, and pyridazine derivatives with notable antibacterial activities. This research highlights the chemical diversity and biological relevance of pyridazine-based compounds (Azab, Youssef, & El-Bordany, 2013).

Future Directions

Pyridazine derivatives, including “3-Cyclopropyl-6-(thian-4-yloxy)pyridazine”, have shown a wide range of pharmacological activities, making them a promising area for future research . They could be further explored for their potential applications in medicinal chemistry, drug discovery, and other fields .

Mechanism of Action

properties

IUPAC Name

3-cyclopropyl-6-(thian-4-yloxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-9(1)11-3-4-12(14-13-11)15-10-5-7-16-8-6-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIEBOIUWGFYUMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OC3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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